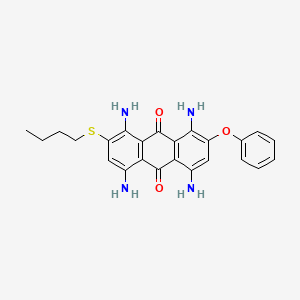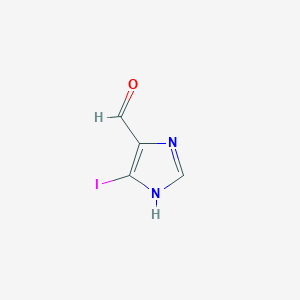
5-Iodo-1H-imidazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound that features an imidazole ring substituted with an iodine atom at the 5-position and an aldehyde group at the 4-position. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1H-imidazole-4-carbaldehyde typically involves the iodination of 1H-imidazole-4-carbaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:
- Dissolve 1H-imidazole-4-carbaldehyde in a suitable solvent like acetic acid.
- Add iodine and the oxidizing agent to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiourea, or alkyl halides in the presence of a base.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Substitution: Products include 5-substituted imidazole derivatives.
Oxidation: 5-Iodo-1H-imidazole-4-carboxylic acid.
Reduction: 5-Iodo-1H-imidazole-4-methanol.
Wissenschaftliche Forschungsanwendungen
5-Iodo-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 5-Iodo-1H-imidazole-4-carbaldehyde depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole-4-carbaldehyde: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
5-Bromo-1H-imidazole-4-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
4-Methyl-5-imidazolecarboxaldehyde: Substituted with a methyl group instead of iodine, affecting its chemical properties and reactivity.
Uniqueness
5-Iodo-1H-imidazole-4-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom can participate in specific substitution reactions that other halogens or substituents may not, making it valuable in synthetic chemistry and various applications.
Eigenschaften
Molekularformel |
C4H3IN2O |
|---|---|
Molekulargewicht |
221.98 g/mol |
IUPAC-Name |
5-iodo-1H-imidazole-4-carbaldehyde |
InChI |
InChI=1S/C4H3IN2O/c5-4-3(1-8)6-2-7-4/h1-2H,(H,6,7) |
InChI-Schlüssel |
XXSCTSZGERSJPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(N1)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dimethyl[3,4'-bipyridin]-6(1H)-one](/img/structure/B13124308.png)
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)
![6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13124317.png)
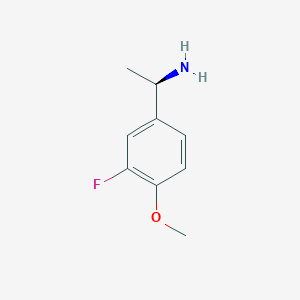
![1-[(4-Methoxyphenyl)methoxy]anthracene](/img/structure/B13124334.png)



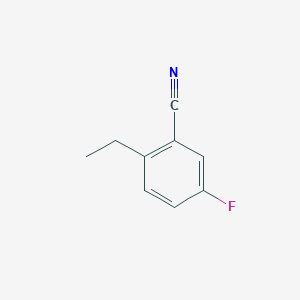
![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)
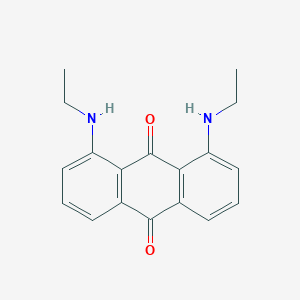
![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)

